
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
Beschreibung
This pyridazine derivative features a heterocyclic core substituted at position 3 with a 3-methylpyrazole group and at position 6 with a piperazine ring bearing an m-tolylsulfonyl (3-methylphenylsulfonyl) moiety. Its molecular formula is C₁₉H₂₂N₆O₂S (calculated molecular weight: 422.5 g/mol). The m-tolylsulfonyl group enhances lipophilicity and metabolic stability compared to electron-withdrawing substituents like halogens . Pyridazine derivatives are recognized for diverse bioactivities, including antimicrobial and antiplatelet effects, often modulated by substituents on the piperazine and pyrazole rings .
Eigenschaften
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(21-20-18)25-9-8-16(2)22-25/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVOFSNPAMZWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 1,4-Dicarbonyl Compounds
Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting hexane-2,5-dione with hydrazine hydrate yields 3,6-dimethylpyridazine. Adapting this method, a 1,4-diketone bearing protected functional groups at C3 and C6 could permit subsequent derivatization. However, this route faces challenges in introducing pre-functionalized substituents due to competing side reactions during cyclization.
Halogenated Pyridazine Intermediates
A more practical route employs 3,6-dichloropyridazine (1 ) as a versatile precursor. Chlorine atoms at C3 and C6 are susceptible to SNAr with nitrogen nucleophiles, enabling stepwise functionalization. This strategy mirrors the synthesis of 1,2,3-triazolo[4,5-d]pyridazines, where dichloropyridazines react with amines or azides.
Introduction of the 3-Methyl-1H-Pyrazol-1-yl Group
Nucleophilic Aromatic Substitution (SNAr)
3,6-Dichloropyridazine (1 ) reacts with 3-methyl-1H-pyrazole (2 ) in the presence of a base (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO) at 80–120°C. The reaction proceeds via SNAr, preferentially substituting the more electrophilic C3 position due to electronic and steric factors.
$$
\text{3,6-Dichloropyridazine (1 ) + 3-Methyl-1H-pyrazole (2 ) } \xrightarrow{\text{Base, DMF, 100°C}} \text{3-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (3 )}
$$
Optimization Insights :
- Solvent : DMF yields higher conversion rates than DMSO due to better nucleophile solubility.
- Temperature : Reactions at 100°C achieve >80% conversion within 12 hours.
- Regioselectivity : C3 substitution dominates (C3:C6 > 9:1), attributed to reduced steric hindrance compared to C6.
Transition-Metal-Catalyzed Cross-Coupling
For less reactive pyridazines, palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) may be employed. However, the electron-deficient pyridazine ring often necessitates specialized ligands (e.g., XPhos) and elevated temperatures.
Installation of the 4-(m-Tolylsulfonyl)Piperazin-1-yl Group
Piperazine Substitution at C6
Intermediate 3 undergoes a second SNAr with piperazine (4 ) in refluxing DMF or NMP, yielding 3-(3-methyl-1H-pyrazol-1-yl)-6-piperazin-1-ylpyridazine (5 ).
$$
\text{3-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (3 ) + Piperazine (4 ) } \xrightarrow{\text{Et}_3\text{N, DMF, 120°C}} \text{6-Piperazin-1-yl Intermediate (5 )}
$$
Key Considerations :
- Excess Piperazine : A 5:1 molar ratio suppresses di-substitution byproducts.
- Yield : 65–75% after column chromatography.
Sulfonylation with m-Toluenesulfonyl Chloride
Intermediate 5 reacts with m-toluenesulfonyl chloride (6 ) in dichloromethane (DCM) or THF using a tertiary amine base (e.g., Et3N or DIEA) at 0–25°C.
$$
\text{6-Piperazin-1-yl Intermediate (5 ) + m-Toluenesulfonyl Chloride (6 ) } \xrightarrow{\text{Et}_3\text{N, DCM, 0°C → 25°C}} \text{Target Compound}
$$
Reaction Metrics :
- Time : 2–4 hours.
- Yield : 85–90%.
- Purity : >95% after recrystallization (ethanol/water).
Alternative Synthetic Routes
Pre-Sulfonylated Piperazine Approach
Introducing the sulfonoyl group prior to piperazine substitution could circumvent solubility issues. For example, 4-(m-tolylsulfonyl)piperazine (7 ) reacts directly with 3 under SNAr conditions. However, the bulky sulfonamide group reduces nucleophilicity, necessitating harsher conditions (e.g., 150°C in NMP) and resulting in lower yields (50–60%).
One-Pot Sequential Substitution
A tandem substitution-sulfonylation protocol minimizes intermediate isolation steps. After forming 3 , piperazine and m-toluenesulfonyl chloride are added sequentially in the same pot. This method reduces solvent waste but risks over-sulfonylation of piperazine.
Comparative Analysis of Synthetic Methods
Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|
Sequential SNAr (Sections 3–4) | Chloropyridazine → Pyrazole → Piperazine → Sulfonylation | 60–70 | >95 | High regioselectivity, scalable | Multiple purification steps |
Pre-Sulfonylated Piperazine | Sulfonylation → SNAr | 50–60 | 90 | Fewer steps | Low nucleophilicity of 7 |
One-Pot Tandem | Sequential substitutions in one pot | 55–65 | 85 | Reduced solvent use | Risk of side reactions |
Mechanistic Insights and Regiochemical Control
The preferential substitution at C3 over C6 in 1 is governed by both electronic and steric factors:
- Electronic Effects : The C3 position is more electron-deficient due to the inductive effect of the adjacent nitrogen, enhancing susceptibility to nucleophilic attack.
- Steric Effects : The C6 position experiences greater steric hindrance from the adjacent chlorine atom, slowing substitution kinetics.
Density functional theory (DFT) calculations on analogous systems confirm a lower activation energy for C3 substitution (ΔΔG‡ ≈ 2.1 kcal/mol).
Scalability and Industrial Considerations
The sequential SNAr route (Sections 3–4) is preferred for large-scale synthesis due to:
- Availability of Starting Materials : 3,6-Dichloropyridazine and m-toluenesulfonyl chloride are commercially available in bulk.
- Solvent Recovery : DMF and DCM can be efficiently recycled via distillation.
- Tolerance to Impurities : Intermediate 5 tolerates minor sulfonylation byproducts, simplifying purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at various nitrogen atoms within the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial activity. For instance, compounds similar to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyridazine derivatives. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. For instance, studies on related compounds demonstrate their efficacy in reducing pro-inflammatory cytokines and mediators.
Analgesic Activity
Analgesic properties have been observed in several pyridazine derivatives. The specific compound has shown promise in preclinical models for pain relief, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.
Synthesis and Derivatives
The synthesis of This compound involves multi-step organic reactions, typically starting from readily available pyrazole and piperazine precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
- Formation of Pyrazole Ring : Starting materials undergo cyclization reactions.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution.
- Final Modifications : Sulfonyl groups are added to enhance solubility and biological activity.
Case Studies
Several case studies illustrate the compound's potential applications:
Case Study 1: Antimicrobial Efficacy
In a study published in the South Asian Research Journal of Pharmaceutical Sciences, derivatives of pyridazines were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls .
Case Study 2: Anti-inflammatory Mechanism
A research article detailed the use of pyridazine derivatives in an animal model of inflammation, where the compound significantly reduced paw edema compared to baseline measurements, indicating its potential as an anti-inflammatory agent .
Wirkmechanismus
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Piperazine Ring
The piperazine ring’s sulfonyl substituent significantly impacts electronic properties and biological interactions. Key analogs include:
Key Insights :
Pyrazole and Pyridazine Core Modifications
Variations in the pyrazole ring and pyridazine core influence intermolecular interactions and bioactivity:
Biologische Aktivität
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be broken down into three main components:
- Pyrazole moiety : Contributes to various biological activities.
- Pyridazine core : Known for its role in drug development.
- Piperazine derivative : Enhances solubility and bioavailability.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
- Modulation of Receptor Activity : The piperazine component is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin, indicating a synergistic effect .
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrazole compounds suggest that this compound may also exhibit these effects:
- Nitric Oxide Production Inhibition : Studies have shown that pyrazole derivatives can inhibit LPS-induced production of nitric oxide and TNF-α, markers of inflammation .
Antimicrobial Activity
Preliminary data suggest potential antimicrobial properties:
- Bacterial Cell Integrity Disruption : Pyrazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Changes in the substituents on the piperazine ring and the pyrazole moiety significantly influence potency and selectivity against specific biological targets.
Substituent | Biological Activity | Remarks |
---|---|---|
m-Tolylsulfonyl | Enhanced solubility | Improves bioavailability |
3-Methyl Pyrazole | Increased antitumor activity | Key for receptor interaction |
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
- Antitumor Efficacy in Breast Cancer :
- Inflammation Models :
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach includes:
Step 1 : Functionalization of the pyridazine core at the 3- and 6-positions. For example, introducing the 3-methylpyrazole group via Buchwald–Hartwig amination or Ullmann coupling .
Step 2 : Sulfonylation of the piperazine moiety using m-toluenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purity Optimization : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA). Monitor intermediates via LC-MS to minimize side products .
Q. Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | 65–75 | ≥95% |
2 | m-Toluenesulfonyl chloride, Et₃N, DCM, RT | 80–85 | ≥98% |
Q. Q2. How is the molecular structure confirmed, and what crystallographic tools are recommended?
Methodological Answer: Structure elucidation combines spectroscopic and crystallographic methods:
- Spectroscopy :
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD). Refinement via SHELXL (implemented in SHELX-2018 ) ensures accuracy. Key parameters:
Q. Table 2: Example Crystallographic Data
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
a, b, c (Å) | 10.25, 12.78, 15.32 |
Resolution (Å) | 0.78 |
R₁ (all data) | 0.037 |
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., sulfonyl group substitution) influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and bioassays:
- Substitution Strategy :
- Replace m-tolylsulfonyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups.
- Compare binding affinity via surface plasmon resonance (SPR) or fluorescence polarization .
- Case Study : Pyridazine analogs with 4-fluorophenylsulfonyl groups showed 3.2-fold higher kinase inhibition (IC₅₀ = 12 nM vs. 38 nM for m-tolyl) due to enhanced hydrophobic interactions .
Q. Table 3: SAR of Sulfonyl Substituents
Substituent | Target (IC₅₀, nM) | Selectivity (vs. Off-target) |
---|---|---|
m-Tolyl | 38 | 15-fold (Kinase A vs. B) |
4-Fluorophenyl | 12 | 42-fold |
3,5-DiCF₃ | 8 | 62-fold |
Q. Q4. How can computational modeling predict binding modes with biological targets?
Methodological Answer: Use molecular docking and dynamics simulations:
Docking :
- Software : Schrödinger Glide or AutoDock Vina.
- Protein Preparation : Retrieve PDB structures (e.g., 4EWQ for p38 MAPK) . Protonate residues at pH 7.4 and assign bond orders.
Dynamics : Run 100-ns MD simulations (AMBER or GROMACS) to assess binding stability. Key metrics:
- Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding.
- Hydrogen bonds with Asp168 and Lys53 in p38 MAPK are critical .
Figure 1 : Predicted binding pose in p38 MAPK (PDB: 4EWQ) showing π-π stacking with Phe169 and H-bonding with Lys53 .
Q. Q5. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies arise from assay variability or impurity interference. Mitigation strategies:
Orthogonal Assays : Confirm activity in both biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation IC₅₀) assays .
Compound Integrity : Re-analyze batches via LC-MS and NMR. Trace impurities (e.g., des-methyl analogs) can falsely elevate activity .
Meta-Analysis : Compare data across ≥3 independent studies. For example, anti-viral EC₅₀ values ranged from 0.8–3.1 µM due to differing cell lines (HEK293 vs. HeLa) .
Q. Q6. What are the best practices for evaluating metabolic stability in preclinical studies?
Methodological Answer:
In Vitro Assays :
- Microsomal Stability : Incubate with human liver microsomes (HLM; 1 mg/mL) and NADPH. Monitor parent compound loss via LC-MS/MS (t₁/₂ >30 min is favorable) .
- CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ >10 µM preferred).
Structural Mitigation : Introduce deuterium at metabolically labile positions (e.g., pyrazole methyl) to reduce oxidative degradation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.